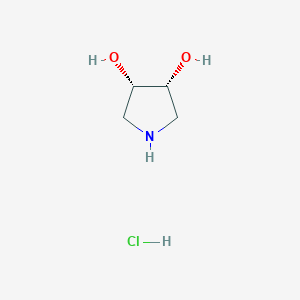
Clorhidrato de ácido 2-amino-3-fenilpropanoico
Descripción general
Descripción
2-Amino-3-phenylpropanoic acid hydrochloride, also known as phenylalanine hydrochloride, is an amino acid derivative. It is a crystalline solid that is soluble in water and has a molecular formula of C9H12ClNO2. This compound is an important building block in the biosynthesis of proteins and is used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2-Amino-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the biosynthesis of neurotransmitters such as dopamine and norepinephrine.
Medicine: It is used in the development of pharmaceuticals for the treatment of conditions such as depression and chronic pain.
Industry: It is employed in the production of food additives and artificial sweeteners.
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-3-phenylpropanoic acid hydrochloride, also known as 3-Phenyl-DL-alanine hydrochloride, are Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways in the human body.
Mode of Action
The compound interacts with its targets, leading to changes in their function. It’s worth noting that the compound is a precursor of melanin , dopamine , noradrenalin (norepinephrine) , and thyroxine .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the synthesis of neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Pharmacokinetics
It’s known that the compound is an essential aromatic amino acid .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It is used by the brain to produce Norepinephrine , a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Amino-3-phenylpropanoic acid hydrochloride plays a significant role in biochemical reactions. It has been shown to inhibit phosphatase activity . The compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function .
Cellular Effects
The effects of 2-Amino-3-phenylpropanoic acid hydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Amino-3-phenylpropanoic acid hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-3-phenylpropanoic acid hydrochloride vary with different dosages in animal models . It has been suggested that Phenylalanine, a precursor of this compound, can improve walking disabilities, rigidity, speech difficulties, and depression caused by Parkinson’s disease .
Metabolic Pathways
2-Amino-3-phenylpropanoic acid hydrochloride is involved in several metabolic pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with ammonia, followed by hydrolysis to yield the desired amino acid. Another method involves the catalytic hydrogenation of cinnamic acid derivatives. The reaction conditions typically include the use of catalysts such as palladium on carbon and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of 2-Amino-3-phenylpropanoic acid hydrochloride often involves the enzymatic resolution of racemic mixtures. This process utilizes specific enzymes to selectively convert one enantiomer of the racemic mixture into the desired product, resulting in high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imines, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Tyrosine: Another amino acid that is also a precursor to neurotransmitters.
Tryptophan: An amino acid that is a precursor to serotonin, another important neurotransmitter.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Uniqueness
2-Amino-3-phenylpropanoic acid hydrochloride is unique due to its specific role in the biosynthesis of catecholamine neurotransmitters. Unlike other amino acids, it directly contributes to the production of dopamine, norepinephrine, and epinephrine, which are critical for various physiological functions .
Propiedades
IUPAC Name |
2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514738 | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27172-85-6, 182287-50-9 | |
| Record name | Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27172-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-DL-alanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-DL-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)


![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)



![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)
